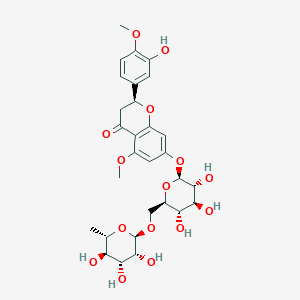
Methyl hesperidine, AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl hesperidine, also known as hesperidin methyl chalcone, is a flavonoid glycoside derived from citrus fruits. It is a methylated derivative of hesperidin, which is found abundantly in the peel of citrus species such as oranges, lemons, and tangerines. This compound is known for its enhanced solubility and bioavailability compared to its parent compound, hesperidin .
准备方法
Synthetic Routes and Reaction Conditions: Methyl hesperidine can be synthesized through the methylation of hesperidin. The process involves the reaction of hesperidin with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or methanol under reflux conditions .
Industrial Production Methods: Industrial production of methyl hesperidine involves the extraction of hesperidin from citrus peels followed by its methylation. The extraction process can be carried out using conventional methods like maceration and Soxhlet extraction or non-conventional techniques such as ultrasound-assisted extraction and supercritical fluid extraction . The extracted hesperidin is then subjected to methylation using the aforementioned synthetic routes.
化学反应分析
Types of Reactions: Methyl hesperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hesperetin methyl chalcone.
Reduction: Reduction reactions can convert it back to hesperidin.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are commonly used.
Major Products:
Oxidation: Hesperetin methyl chalcone.
Reduction: Hesperidin.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl hesperidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other flavonoid derivatives.
Biology: It is studied for its antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases, diabetes, and cancer due to its bioactive properties.
作用机制
Methyl hesperidine exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Cardioprotective Effects: It modulates lipid metabolism and reduces oxidative stress in cardiovascular tissues.
相似化合物的比较
Hesperidin: The parent compound with lower solubility and bioavailability.
Hesperetin: An aglycone form of hesperidin with similar bioactivities.
Naringin: Another citrus flavonoid with comparable antioxidant and anti-inflammatory properties.
Uniqueness: Methyl hesperidine stands out due to its enhanced solubility and bioavailability, making it more effective in delivering its bioactive properties compared to its parent compound, hesperidin .
属性
IUPAC Name |
(2S)-2-(3-hydroxy-4-methoxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-18(39-3)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)14(30)6-12/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXVXKGRBYXPK-SLRPQMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC(=C(C=C5)OC)O)C(=C3)OC)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC(=C(C=C5)OC)O)C(=C3)OC)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














